4-Ethylnaphthalene-1,8-dicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethylnaphthalene-1,8-dicarboxylic acid is an organic compound that belongs to the class of dicarboxylic acids It is derived from naphthalene, a polycyclic aromatic hydrocarbon, and contains two carboxyl groups at the 1 and 8 positions, with an ethyl group at the 4 position
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Ethylnaphthalene-1,8-dicarboxylic acid can be synthesized through several methods:
Oxidation of 4-ethylnaphthalene: This method involves the oxidation of 4-ethylnaphthalene using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
Hydrolysis of 4-ethylnaphthalene-1,8-dicarboxylic anhydride: The anhydride form of the compound can be hydrolyzed in the presence of water or aqueous base to produce this compound.
Industrial Production Methods
Industrial production of this compound often involves the oxidation of 4-ethylnaphthalene using environmentally friendly oxidants and catalysts to ensure high yield and purity. The process is optimized for large-scale production, focusing on cost-effectiveness and sustainability.
Chemical Reactions Analysis
Types of Reactions
4-Ethylnaphthalene-1,8-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the carboxyl groups to alcohols or aldehydes.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO₄), chromic acid (H₂CrO₄)
Reducing agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution reagents: Halogens, nitrating agents, sulfonating agents
Major Products Formed
Oxidation: Formation of more oxidized derivatives such as quinones.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
4-Ethylnaphthalene-1,8-dicarboxylic acid has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various organic compounds and polymers.
Biology: Investigated for its potential as a fluorescent probe due to its aromatic structure.
Medicine: Studied for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-ethylnaphthalene-1,8-dicarboxylic acid involves its interaction with molecular targets through its carboxyl and ethyl groups. These interactions can lead to various biochemical pathways, including enzyme inhibition or activation, depending on the specific application. The compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, contributing to its reactivity and functionality .
Comparison with Similar Compounds
Similar Compounds
Naphthalene-1,8-dicarboxylic acid: Lacks the ethyl group at the 4 position.
Naphthalene-2,6-dicarboxylic acid: Carboxyl groups are at different positions.
4-Methylnaphthalene-1,8-dicarboxylic acid: Contains a methyl group instead of an ethyl group
Uniqueness
4-Ethylnaphthalene-1,8-dicarboxylic acid is unique due to the presence of the ethyl group at the 4 position, which can influence its chemical reactivity and physical properties. This structural variation allows for distinct interactions and applications compared to its similar compounds.
Properties
CAS No. |
63002-44-8 |
---|---|
Molecular Formula |
C14H12O4 |
Molecular Weight |
244.24 g/mol |
IUPAC Name |
4-ethylnaphthalene-1,8-dicarboxylic acid |
InChI |
InChI=1S/C14H12O4/c1-2-8-6-7-11(14(17)18)12-9(8)4-3-5-10(12)13(15)16/h3-7H,2H2,1H3,(H,15,16)(H,17,18) |
InChI Key |
VKRDGGKSTPFEGJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C2C=CC=C(C2=C(C=C1)C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.